6-Aminopyrimidin-2(1H)-one hydrochloride chemical structure and properties
6-Aminopyrimidin-2(1H)-one hydrochloride chemical structure and properties
This guide serves as a definitive technical monograph on 6-Aminopyrimidin-2(1H)-one Hydrochloride , chemically synonymous with Cytosine Hydrochloride . While standard IUPAC nomenclature typically designates the amino group at position 4 (4-Aminopyrimidin-2(1H)-one), the "6-amino" designation persists in industrial catalogs and legacy databases due to alternative ring numbering conventions and tautomeric considerations.
This document treats the compound as Cytosine Hydrochloride (CAS 6047-01-4 / 6081-19-2) , the protonated chloride salt of the fundamental pyrimidine nucleobase.
Chemical Identity & Structural Dynamics
The structural integrity of 6-aminopyrimidin-2(1H)-one hydrochloride is defined by the pyrimidine ring's aromaticity and its capacity for tautomeric shifts. In the solid state and acidic solution, the compound exists as the N3-protonated cation , stabilized by chloride counterions.
Nomenclature & Identification
| Parameter | Detail |
| Common Name | Cytosine Hydrochloride |
| Systematic Name | 4-Aminopyrimidin-2(1H)-one hydrochloride |
| Synonyms | 6-Aminopyrimidin-2(1H)-one HCl; Cytosinimine HCl |
| CAS Number | 6047-01-4 (General); 6081-19-2 (Monohydrate) |
| Molecular Formula | C |
| Molecular Weight | 147.56 g/mol |
| SMILES (Cation) | [Cl-].Nc1ccnc(=O)[nH]1 (Note: Protonation dynamic) |
Structural Tautomerism & Protonation
A critical error in experimental design is assuming protonation occurs at the exocyclic amino group (-NH
The "6-amino" vs. "4-amino" nomenclature arises from numbering the ring starting at the bottom nitrogen (N1) versus the top nitrogen (N3) in the tautomeric equilibrium.
Figure 1: Mechanism of protonation. The electrophilic attack of H+ targets N3, preserving the aromatic character and allowing resonance stabilization.
Physicochemical Properties[1][2][3][4][5][6][7]
Understanding these constants is vital for buffer preparation and solubility optimization in drug formulation.
| Property | Value | Context/Implication |
| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |
| Melting Point | >300 °C (Decomposes) | High lattice energy typical of ionic salts. |
| Solubility (Water) | ~50 mg/mL (High) | Dissociates fully; pH of solution will be acidic (~1-2). |
| Solubility (Ethanol) | Sparingly Soluble | Useful for recrystallization (antisolvent). |
| pKa (Protonated) | 4.60 | At pH < 4.6, the molecule is predominantly cationic. |
| UV | 275 nm (0.1 N HCl) | Bathochromic shift observed upon protonation (vs 267 nm neutral). |
| Hygroscopicity | Moderate | Can form hemi- or monohydrates upon exposure to air. |
Synthesis & Manufacturing Protocol
While often purchased, the synthesis of high-purity 6-aminopyrimidin-2(1H)-one hydrochloride for pharmaceutical standards requires a controlled crystallization from the free base.
Industrial Route (Summary)
The free base is typically synthesized via the Biginelli-like condensation or modification thereof:
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Reactants: Ethyl cyanoacetate + Urea + Triethyl orthoformate.[2]
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Intermediate: Ethyl 3-ureido-2-cyanoacrylate.[2]
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Cyclization: Base-catalyzed ring closure to 4-amino-5-ethoxycarbonyl-2-pyrimidinone, followed by decarboxylation.
Laboratory Protocol: High-Purity Salt Formation
This protocol converts technical-grade Cytosine to analytical-grade Hydrochloride salt.
Reagents:
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Cytosine (Free Base): 10.0 g (90 mmol)
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Hydrochloric Acid (37%): 10 mL (~120 mmol)
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Water (Deionized): 20 mL
-
Ethanol (Absolute): 100 mL (Antisolvent)
Step-by-Step Methodology:
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Dissolution: In a 250 mL round-bottom flask, suspend 10.0 g of Cytosine in 20 mL of warm water (50°C).
-
Acidification: Slowly add 10 mL of concentrated HCl dropwise. The suspension will dissolve as the soluble hydrochloride salt forms.
-
Checkpoint: Ensure the solution is clear. If particulates remain, filter while hot.
-
-
Crystallization: Remove heat and allow the solution to cool to room temperature. Slowly add 100 mL of absolute ethanol with vigorous stirring. The polarity shift forces the hydrochloride salt to precipitate.
-
Maturation: Chill the slurry at 4°C for 4 hours to maximize yield.
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Isolation: Filter the white crystals via vacuum filtration (Buchner funnel).
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Washing: Wash the cake with 2 x 20 mL cold ethanol to remove excess acid.
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Drying: Dry in a vacuum oven at 60°C for 12 hours.
Figure 2: Purification and salt formation workflow.
Analytical Characterization
To validate the identity and purity of the synthesized compound, compare results against these standards.
Proton NMR ( H-NMR)
Solvent: D
-
H-5 (Doublet):
5.9 - 6.1 ppm. (Upfield due to electron density). -
H-6 (Doublet):
7.6 - 7.9 ppm. (Downfield, adjacent to ring nitrogens). -
Effect of HCl: In DMSO-d
, you will observe a broad singlet at ~8-9 ppm corresponding to the protonated N3-H and the exocyclic NH protons (often exchanging/broadened). The H-6 signal shifts downfield compared to the free base due to the positive charge on the ring.
Mass Spectrometry (ESI-MS)
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Mode: Positive Ion (+).
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M+H Peak: 112.1 m/z (Corresponds to the protonated free base [M+H]
). -
Note: The chloride ion (35/37 Cl) is not observed in positive mode but can be confirmed by silver nitrate precipitation test.
UV-Vis Spectroscopy
-
Condition: 0.1 M HCl.
- : 275 nm.
-
Absorbance Ratio (250/260): ~0.45 (Characteristic purity index).
Applications in Drug Development
6-Aminopyrimidin-2(1H)-one hydrochloride is a versatile scaffold in medicinal chemistry, primarily serving as the "head group" for nucleoside analogs.
Nucleoside Analog Synthesis
It is the direct precursor for Gemcitabine (anticancer) and Lamivudine (antiviral).
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Mechanism: The exocyclic amine is often protected (e.g., with benzoyl chloride) to direct glycosylation to the N1 position.
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Reaction: Silylation (HMDS)
Vorbrüggen coupling with a sugar moiety.
Epigenetic Standards
Used as a reference standard in HPLC/MS quantification of DNA methylation levels (Cytosine vs. 5-Methylcytosine).
Handling & Safety (MSDS Summary)
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GHS Classification: Warning.[1]
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Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at Room Temperature (15-25°C). Keep container tightly closed. Hygroscopic – protect from moisture.
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Stability: Stable under normal conditions. Incompatible with strong oxidizing agents (e.g., permanganates).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597, Cytosine. Retrieved from [Link]
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Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and uracil.[3] Nature, 375(6534), 772–774.[3] [Link][3]
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Sargordan-Arani, M., et al. One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation.[4] Islamic Azad University.[4] Retrieved from [Link]
